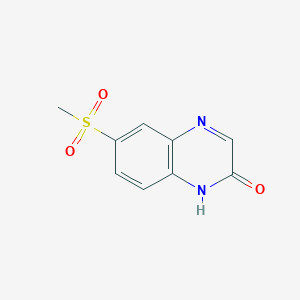

6-methylsulfonyl-1H-quinoxalin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O3S |

|---|---|

Molecular Weight |

224.24 g/mol |

IUPAC Name |

6-methylsulfonyl-1H-quinoxalin-2-one |

InChI |

InChI=1S/C9H8N2O3S/c1-15(13,14)6-2-3-7-8(4-6)10-5-9(12)11-7/h2-5H,1H3,(H,11,12) |

InChI Key |

QXFWGNWEKCTIIL-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Methylsulfonyl 1h Quinoxalin 2 One and Its Derivatives

Classical and Contemporary Synthetic Routes to the Quinoxalinone Core

The formation of the 1H-quinoxalin-2-one ring system is a critical first step. Various classical and modern synthetic methods have been developed to achieve this, primarily centered around the formation of the pyrazinone ring fused to a benzene (B151609) ring.

Condensation Reactions of ortho-Phenylenediamines with Dicarbonyl Equivalents

The most traditional and widely employed method for the synthesis of the quinoxalinone core is the condensation reaction between an appropriately substituted ortho-phenylenediamine and a 1,2-dicarbonyl compound or its synthetic equivalent. researchgate.netmdpi.com This approach offers a straightforward route to the bicyclic system.

To specifically form the quinoxalin-2-one structure, where one of the carbonyl groups of the pyrazinone ring is a lactam, α-keto acids and their esters are commonly used as the dicarbonyl equivalent. The reaction proceeds through an initial nucleophilic attack of one of the amino groups of the ortho-phenylenediamine onto the ketone carbonyl of the α-keto acid, followed by an intramolecular cyclization via amide formation, and subsequent dehydration to yield the quinoxalin-2-one ring.

| Dicarbonyl Equivalent | Reaction Conditions | Notes |

|---|---|---|

| α-Keto Esters (e.g., Ethyl pyruvate) | Acidic or basic catalysis, various solvents (e.g., ethanol, acetic acid) | A versatile and common method. researchgate.net |

| Glyoxylic Acid | Similar conditions to α-keto esters | Leads to an unsubstituted C3 position in the quinoxalinone ring. |

| α-Halo Ketones followed by oxidation | Initial condensation followed by an oxidation step | Provides an alternative route to the quinoxalinone core. |

Cyclization and Heterocycloannulation Strategies for Quinoxalinone Formation

Beyond direct condensation, several cyclization and heterocycloannulation strategies have been developed for the synthesis of the quinoxalinone core. These methods often involve the formation of one of the rings in a sequential manner.

A prominent strategy is the reductive cyclization of N-(2-nitrophenyl)glycine derivatives. In this approach, the nitro group is reduced to an amino group, which then undergoes intramolecular cyclization with the adjacent glycine (B1666218) moiety to form the quinoxalinone ring. researchgate.net This method is particularly useful when the desired substitution pattern on the benzene ring is more readily achieved on a nitroaniline precursor.

Another approach involves the Bischler synthesis, which is a cyclization of α-arylamino-ketones. While more commonly associated with indole (B1671886) synthesis, variations of this reaction can be adapted for quinoxalinone formation. wikipedia.org Intramolecular cyclizations of other appropriately functionalized aniline (B41778) derivatives, such as those prepared from the reaction of 2-chloro-N-(2-nitrophenyl)-acetamide, also provide a viable route to the quinoxalinone scaffold. researchgate.net

| Strategy | Key Starting Materials | Key Transformation |

|---|---|---|

| Reductive Cyclization | Substituted 2-nitroanilines and α-haloacetylating agents | Reduction of the nitro group followed by intramolecular cyclization |

| Bischler-type Synthesis | α-Arylamino-amides | Acid-catalyzed intramolecular cyclization |

| Intramolecular Heterocycloannulation | N-Aryl cyanoacetamides | Tandem nitrosation and cyclization researchgate.net |

Regioselective Introduction of the Methylsulfonyl Moiety

Once the 1H-quinoxalin-2-one core is synthesized, the next critical step is the regioselective introduction of the methylsulfonyl group at the 6-position of the benzene ring. Direct sulfonylation can be challenging due to the presence of multiple reactive sites in the quinoxalinone ring system. Therefore, indirect methods involving the introduction of a precursor functional group at the 6-position are often employed.

Sulfonylation Reactions on the Quinoxalinone Ring System

Direct electrophilic sulfonylation of the quinoxalinone ring is often difficult to control and may not yield the desired 6-substituted isomer with high selectivity. A more common and reliable approach involves a multi-step sequence starting from a pre-functionalized quinoxalinone.

One effective strategy begins with the synthesis of 6-amino-1H-quinoxalin-2-one. The amino group can be introduced by either starting with a 4-amino-substituted ortho-phenylenediamine in the initial condensation step or by nitration of the quinoxalinone followed by reduction. The 6-amino group can then be converted to a sulfonyl chloride via a Sandmeyer-type reaction. rsc.orgnih.govdb-thueringen.denih.gov The resulting 1H-quinoxalin-2-one-6-sulfonyl chloride is a key intermediate that can be subsequently converted to the desired 6-methylsulfonyl derivative, for example, by reaction with a suitable methylating agent or through reduction to the sulfinic acid followed by methylation.

Alternatively, a 6-halo-1H-quinoxalin-2-one can serve as a precursor. nih.govresearchgate.net The halogen, typically bromine or chlorine, can be introduced either from a halogenated ortho-phenylenediamine starting material or through electrophilic halogenation of the quinoxalinone ring. This halo-substituent can then be converted to the methylsulfonyl group via palladium-catalyzed sulfonylation reactions. wikipedia.orgresearchgate.netmdpi.comrsc.org

Strategies for Orthogonal Functionalization and Substituent Introduction

In the synthesis of more complex derivatives of 6-methylsulfonyl-1H-quinoxalin-2-one, the ability to introduce other substituents onto the quinoxalinone ring in a controlled manner is crucial. This requires orthogonal functionalization strategies, where one functional group can be manipulated without affecting another.

The timing of the introduction of the methylsulfonyl group relative to other substituents is a key consideration. For instance, if other functional groups are to be introduced via electrophilic aromatic substitution, it is often advantageous to perform these reactions before the introduction of the deactivating methylsulfonyl group.

Conversely, if functionalization is to be achieved through cross-coupling reactions, a halogen atom at a specific position (e.g., C3 or C7) can be introduced onto the this compound backbone. This halogen can then serve as a handle for the introduction of various aryl, alkyl, or other groups via reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, without affecting the methylsulfonyl group. nih.gov

Advanced Synthetic Techniques for Derivatization

Recent advances in synthetic organic chemistry have provided powerful tools for the derivatization of heterocyclic compounds, including quinoxalinones. These techniques can be applied to this compound to generate a diverse range of analogues for further investigation.

C-H activation has emerged as a particularly powerful strategy for the late-stage functionalization of complex molecules. frontiersin.orgrsc.org For the quinoxalinone ring system, C-H activation can be directed to various positions, allowing for the introduction of new functional groups without the need for pre-installed handles like halogens. Photocatalysis and electrochemistry are increasingly being used to drive these C-H functionalization reactions under mild conditions. researchgate.netrsc.org

Cross-coupling reactions remain a cornerstone of modern synthetic chemistry and are highly applicable to the derivatization of this compound. nih.gov As mentioned previously, the presence of a halogen on the quinoxalinone ring allows for a wide array of cross-coupling partners to be introduced.

Furthermore, photocatalysis has enabled a variety of novel transformations on the quinoxalinone scaffold. researchgate.net These reactions, often proceeding through radical intermediates, can be used to introduce alkyl, aryl, and other groups at various positions on the ring system, offering synthetic routes that are complementary to traditional methods.

| Technique | Application in Derivatization | Potential Advantages |

|---|---|---|

| C-H Activation | Introduction of alkyl, aryl, and other functional groups at various positions | Atom economy, avoids pre-functionalization |

| Cross-Coupling Reactions | Formation of C-C and C-heteroatom bonds from halo-derivatives | High reliability and broad substrate scope |

| Photocatalysis | Radical-based functionalization, often with high regioselectivity | Mild reaction conditions, unique reactivity |

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of heterocyclic compounds, including quinoxalin-2-ones. This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. For derivatives of this compound, C-H functionalization primarily targets the C3-position, which is activated by the adjacent carbonyl group and nitrogen atom.

One notable strategy involves the direct introduction of sulfonamide groups at the C3-position. Research has demonstrated a copper-catalyzed direct sulfonamidation of quinoxalin-2(1H)-one derivatives. This method utilizes a readily available copper salt as the catalyst and ammonium (B1175870) persulfate as an inexpensive oxidant under moderate conditions. The reaction proceeds with good functional group tolerance, providing a convenient route to 3-sulfonamidated quinoxalin-2(1H)-one scaffolds. A plausible mechanism for this transformation involves a radical process.

Another approach is the vinylation of the C3-H bond. A metal-free method for the C3-H vinylation of quinoxalin-2(1H)-ones with alkenes has been reported. frontiersin.org This reaction, mediated by an oxidant such as potassium persulfate (K₂S₂O₈), leads to the formation of new carbon-carbon bonds. frontiersin.org The process is believed to proceed through a radical mechanism where a sulfate (B86663) radical anion, generated in situ, reacts with the alkene to form an alkyl radical. This radical then adds to the C3-position of the quinoxalin-2-one, and subsequent oxidation and deprotonation yield the 3-vinylated product. frontiersin.org

Furthermore, three-component radical cascade reactions have been employed for the synthesis of α-sulfonyl-β-heteroaryl scaffolds. mdpi.com This involves the reaction of olefins, aryl sulfites, and quinoxalin-2(1H)-ones, with tert-butyl hydroperoxide (TBHP) as an oxidant. mdpi.com This methodology allows for the synthesis of quinoxalin-2(1H)-ones bearing sulfonyl groups with high yields and broad functional group compatibility. mdpi.com

| Catalyst | Oxidant | Reactants | Functionalization | Reference |

| Copper salt | Ammonium persulfate | Quinoxalin-2(1H)-one derivatives, Sulfonamides | C3-Sulfonamidation | |

| Metal-free | Potassium persulfate | Quinoxalin-2(1H)-ones, Alkenes | C3-Vinylation | frontiersin.org |

| - | TBHP | Quinoxalin-2(1H)-ones, Olefins, Aryl sulfites | C3-Sulfonylation | mdpi.com |

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of derivatives of this compound, these methods are particularly useful for introducing a wide range of substituents at various positions on the quinoxalinone core, provided a suitable handle like a halide or triflate is present.

While specific examples detailing palladium-catalyzed cross-coupling on the this compound scaffold are not abundant in the readily available literature, the general principles are well-established for the broader class of quinoxalinones. For instance, palladium-catalyzed cross-coupling reactions have been extensively used for the C6 modification of purine (B94841) nucleosides, a related heterocyclic system. nih.gov These reactions include couplings with trialkylaluminium, alkylzinc halides, aryl(tributyl)stannanes, and arylboronic acids. nih.gov

A tandem reaction involving a palladium(II)-catalyzed C-S bond direct cross-coupling followed by sulfonylation has been developed for the synthesis of 2-(phenylseleninyl)quinoxalines. preprints.org This highlights the utility of palladium catalysis in forming C-S bonds, which could be relevant for the synthesis of sulfonyl-containing quinoxalines. preprints.org

Furthermore, a general one-pot multicatalytic process involving palladium-catalyzed cross-coupling reactions has been developed to synthesize disubstituted alkenes and alkanes from carbonyl derivatives. nih.gov Such one-pot strategies are highly desirable for improving synthetic efficiency.

| Coupling Type | Reactants | Catalyst System | Product Type | Reference |

| General C-C | Halogenated Quinoxalinones, Organometallic reagents | Palladium catalyst with appropriate ligands | Aryl/Alkyl-substituted quinoxalinones | nih.gov |

| C-S Coupling/Sulfonylation | Quinoxalines, Phenylthiophenols | Pd(OAc)₂ | 2-(Phenylseleninyl)quinoxalines | preprints.org |

| One-pot Multicatalytic | Carbonyl derivatives | Copper and Palladium catalysts | Disubstituted alkenes and alkanes | nih.gov |

Visible Light-Induced Radical Cascade Functionalizations

Visible light photoredox catalysis has gained prominence as a green and sustainable method for organic synthesis. These reactions often proceed under mild conditions and can enable unique transformations through radical intermediates. For the functionalization of quinoxalin-2-ones, visible light-induced radical cascade reactions have proven to be particularly effective.

A visible-light-induced tandem reaction of quinoxalin-2(1H)-ones, alkenes, and sulfonyl chlorides, catalyzed by 4CzIPN, has been developed for the synthesis of sulfonated quinoxalin-2(1H)-ones. rsc.orgnih.gov This metal-free approach utilizes readily available sulfonyl chlorides and offers a broad substrate scope. rsc.orgnih.gov

Another photocatalytic three-component cascade reaction of quinoxalin-2(1H)-ones, alkenes, and sulfinic acids has been reported to proceed under metal- and external photocatalyst-free conditions, using air as a green oxidant. rsc.org The reaction is believed to be enabled by the formation of an electron donor-acceptor (EDA) complex between the quinoxalin-2(1H)-one and the sulfinic acid. rsc.org

Furthermore, a visible-light-induced three-component reaction of quinoxalin-2(1H)-ones, alkenes, and CF₃SO₂Na has been developed, leading to 3-trifluoroalkylated quinoxalin-2(1H)-ones at room temperature. nih.gov

| Catalyst | Reactants | Functionalization | Key Features | Reference |

| 4CzIPN | Quinoxalin-2(1H)-ones, Alkenes, Sulfonyl chlorides | C3-Sulfonylation | Metal-free, broad scope | rsc.orgnih.gov |

| Photocatalyst-free | Quinoxalin-2(1H)-ones, Alkenes, Sulfinic acids | C3-Sulfonylation | Metal-free, air as oxidant, EDA complex | rsc.org |

| - | Quinoxalin-2(1H)-ones, Alkenes, CF₃SO₂Na | C3-Trifluoroalkylation | Room temperature | nih.gov |

Solid-Phase Synthesis Protocols for Quinoxalinones

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds for high-throughput screening. This methodology involves attaching a starting material to a solid support, carrying out a series of reactions, and then cleaving the final product from the support.

While specific protocols for the solid-phase synthesis of this compound are not explicitly detailed in the available literature, general methods for the solid-phase synthesis of quinoxalinone libraries have been developed. One such method describes the simultaneous solid-phase synthesis of a quinoxalinone and benzimidazole (B57391) scaffold library. This approach utilizes a "split-and-pool" strategy, allowing for the generation of a large number of compounds in an efficient manner. The general applicability of such methods suggests that they could be adapted for the synthesis of this compound derivatives by using an appropriately substituted starting material attached to the solid support.

Stereoselective Synthesis of Chiral this compound Analogs

The development of stereoselective methods for the synthesis of chiral molecules is of paramount importance in medicinal chemistry, as the biological activity of a compound is often dependent on its stereochemistry. The synthesis of chiral analogs of this compound would involve the introduction of a stereocenter, typically at the C3-position.

While direct stereoselective syntheses of chiral this compound analogs are not widely reported, related methodologies provide a foundation for future work. For example, a stereoselective synthesis of functionalized vinyl sulfones has been achieved through a three-component vinyl sulfonation reaction of quinoxalin-2(1H)-ones, terminal alkynes, and sulfonyl hydrazides under copper catalysis. mdpi.com

The use of chiral organocatalysts is a prominent strategy for asymmetric synthesis. Bifunctional cinchona alkaloid-derived sulfonamide organocatalysts have been successfully employed in the asymmetric sulfa-Michael reaction of naphthalene-1-thiol with trans-chalcone derivatives, yielding products with high enantiopurity. nih.govbeilstein-journals.org This type of catalysis, which involves the simultaneous activation of both the nucleophile and the electrophile, could potentially be applied to the asymmetric functionalization of the quinoxalin-2-one scaffold. nih.govbeilstein-journals.org

| Method | Reactants | Catalyst/Mediator | Product Type | Key Feature | Reference |

| Vinyl sulfonation | Quinoxalin-2(1H)-ones, Terminal alkynes, Sulfonyl hydrazides | Copper catalyst | Functionalized vinyl sulfones | Stereoselective | mdpi.com |

| Sulfa-Michael addition | Naphthalene-1-thiol, trans-Chalcone derivatives | Chiral cinchona/sulfonamide organocatalyst | Chiral β-naphthyl-β-sulfanyl ketones | High enantioselectivity | nih.govbeilstein-journals.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of the Quinoxalinone Core on Biological Activity

The quinoxalin-2-one nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govnih.gov This heterocyclic system, formed by the fusion of a benzene (B151609) ring and a pyrazin-2-one ring, provides a rigid framework that can be strategically functionalized to interact with various biological targets. The inherent properties of the quinoxalinone core, including its aromaticity, planarity, and potential for hydrogen bonding via the lactam function, are fundamental to its biological activities.

The diverse pharmacological profiles of quinoxalinone derivatives, which include anticancer, antimicrobial, and anti-inflammatory activities, underscore the versatility of this core structure. sapub.orgresearchgate.net For instance, certain quinoxalinone derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. mdpi.comresearchgate.net The ability of the quinoxalinone ring system to serve as a versatile template for the presentation of various functional groups in a defined spatial orientation is a key factor in its broad-spectrum biological relevance.

Role of the Methylsulfonyl Moiety in Ligand-Target Interactions

The methylsulfonyl group (-SO₂CH₃) at the 6-position of the quinoxalin-2-one ring plays a crucial role in modulating the compound's physicochemical properties and its interactions with biological targets. This electron-withdrawing group can significantly influence the electronic distribution within the quinoxalinone core, thereby affecting its binding affinity and selectivity.

Impact of Substituents at Varying Positions on Activity and Selectivity

The biological activity and selectivity of quinoxalin-2-one derivatives can be finely tuned by introducing various substituents at different positions on the heterocyclic ring system.

Substitutions at the 6- and 7-Positions: The nature of the substituent on the benzene ring of the quinoxalinone core is a critical determinant of biological activity. For instance, in a series of 2,3-substituted quinoxalin-6-amine analogs, it was observed that sulfonamide substitution at the 6-position was not favorable for growth inhibitory activity in cancer cell lines. nih.gov Conversely, other studies have highlighted the importance of electron-withdrawing groups at this position. For example, in the context of anticancer activity, an electron-withdrawing nitro group at the seventh position was found to decrease activity. mdpi.com

Substitutions at the 2- and 3-Positions: Modifications at the 2- and 3-positions of the pyrazinone ring have a profound impact on the biological profile. Studies on 2,3-substituted quinoxalin-6-amine analogs revealed that furan (B31954) substitutions at these positions were superior to methyl, thiophene, and phenyl groups in terms of antiproliferative activity. nih.gov The introduction of different side chains at these positions can influence the molecule's interaction with specific pockets within the target's active site.

The following table summarizes the observed impact of various substituents on the anticancer activity of quinoxalinone derivatives:

| Position | Substituent | Effect on Anticancer Activity | Reference |

|---|---|---|---|

| 2, 3 | Furan | Increased activity | nih.gov |

| 6 | Sulfonamide | Decreased activity | nih.gov |

| 7 | NO₂ | Decreased activity | mdpi.com |

| Aromatic Ring (fused to position 2) | Electron-releasing groups (e.g., OCH₃) | Increased activity | mdpi.com |

| Aromatic Ring (fused to position 2) | Electron-withdrawing groups (e.g., F) | Decreased activity | mdpi.com |

Conformational Analysis and its Implications for Biological Recognition

The three-dimensional conformation of a molecule is a critical factor that governs its ability to bind to a biological target. Conformational analysis of quinoxalinone derivatives provides insights into the spatial arrangement of their atoms and functional groups, which in turn dictates how they fit into the binding site of a receptor or enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Sulfonylated Quinoxalinones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For sulfonylated quinoxalinones, QSAR studies can identify key molecular descriptors that are correlated with their potency and selectivity.

Several QSAR models have been developed for quinoxaline (B1680401) derivatives, aiming to predict their anticancer and other biological activities. mdpi.comnih.govnih.gov These models often utilize a variety of descriptors, including electronic, steric, and hydrophobic parameters, to quantify the structural features of the molecules. For example, a 2D-QSAR model developed for quinoxaline derivatives as anticancer agents against triple-negative breast cancer identified descriptors related to energy, molecular force fields, and dipole moments as being important for activity. nih.gov

While specific QSAR models for 6-methylsulfonyl-1H-quinoxalin-2-one and its close analogs are not extensively reported, the general principles derived from QSAR studies on broader sets of quinoxalinones can provide valuable guidance for the design of new derivatives. These models can help in predicting the activity of untested compounds and in prioritizing synthetic efforts towards molecules with a higher probability of desired biological effects. The development of a focused QSAR model for sulfonylated quinoxalinones would be a valuable tool for further optimizing this class of compounds.

Mechanistic Investigations of Biological Activity

Molecular Target Identification and Validation

The identification of specific molecular targets is crucial for understanding the therapeutic potential of 6-methylsulfonyl-1H-quinoxalin-2-one and its analogs. Research has demonstrated that these compounds can interact with a range of enzymes, receptors, and nucleic acids, leading to the modulation of their functions.

Quinoxaline-based structures have been identified as potent inhibitors of several key enzymes implicated in a variety of diseases.

Aldose Reductase (ALR2): The quinoxalin-2(1H)-one scaffold is a foundational structure for potent aldose reductase inhibitors, which are targets for treating diabetic complications. researchgate.net A series of these compounds demonstrated significant ALR2 inhibition, with IC50 values in the nanomolar to low-micromolar range. researchgate.netnih.gov For instance, the derivative 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid was found to be the most active in one study, with an IC50 of 0.091 μM. researchgate.net These compounds generally show good selectivity for ALR2 over the related aldehyde reductase (ALR1). researchgate.net

Kinases: The quinoxaline (B1680401) nucleus is recognized as a "privileged scaffold" in the development of kinase inhibitors, which are crucial in cancer therapy. mdpi.com Derivatives have shown inhibitory activity against a wide array of kinases. For example, certain quinoxaline derivatives act as potent and selective ATP-competitive inhibitors of Janus kinase 2 (JAK2). mdpi.com Others have been developed as inhibitors for Transforming growth factor-β type 1 receptor (ALK5), with IC50 values in the low micromolar range, while showing selectivity against other kinases like p38α MAP kinase. unav.edu The imidazo[1,2-a]quinoxaline (B3349733) structure has served as a basis for developing selective c-Jun N-terminal kinase (JNK) inhibitors. nih.govmdpi.com Furthermore, quinoxaline derivatives are known to inhibit receptor tyrosine kinases such as VEGFR, EGFR, and PDGFR. mdpi.com

Topoisomerase: Certain 2-substituted quinoxaline analogs have been found to inhibit topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells. scilit.com Topoisomerase inhibitors disrupt the process of DNA unwinding, leading to DNA strand breaks and ultimately cell death, making them a key target for anticancer agents. scilit.com

Cyclooxygenase-2 (COX-2): While direct studies on this compound are limited, the related 6-methylsulfonylindole framework has been used to design potent and selective COX-2 inhibitors. nih.gov This suggests that the methylsulfonyl group is a key moiety for interacting with the COX-2 active site. nih.gov The development of selective COX-2 inhibitors is a major goal in creating anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. nih.gov Some quinoxaline derivatives have been specifically designed as dual inhibitors of EGFR and COX-2. nih.gov

Lactate Dehydrogenase A (LDHA): Inhibition of LDHA is a strategy to target the altered metabolism of cancer cells (the Warburg effect). While direct evidence for quinoxaline-2-ones is sparse, related heterocyclic structures like quinoline (B57606) 3-sulfonamides have been identified as potent, NADH-competitive LDHA inhibitors with potencies as low as 2 nM. nih.gov

α-Glucosidase and α-Amylase: Quinoxalinone derivatives have been investigated as inhibitors of carbohydrate-hydrolyzing enzymes, a key approach for managing type 2 diabetes. nih.gov One study identified a 3-[N′-(substituted-benzylidene)-hydrazino]-1H-quinoxalin-2-one derivative (compound 3e) as a potent α-glucosidase inhibitor with an IC50 value of 9.99 ± 0.18 µM, comparable to the standard inhibitor quercetin. nih.gov Another study found that an N-allyl- nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxalin-1-amine derivative demonstrated significant inhibition of both α-amylase and α-glucosidase. nih.govmdpi.com

Acetylcholinesterase (AChE): The quinoxaline scaffold is a promising base for designing acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov Studies have shown that derivatives like 2,3-dimethylquinoxalin-6-amine (B1295510) can exhibit potent AChE inhibitory activity with IC50 values as low as 0.077 µM, which is more potent than the reference drug tacrine. nih.govnih.gov The 6-aminoquinoxaline (B194958) moiety, in particular, has been identified as a promising ligand for the peripheral anionic site (PAS) of the enzyme. researchgate.net

| Enzyme Target | Quinoxaline Derivative Example | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Aldose Reductase (ALR2) | 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid | 0.091 µM | researchgate.net |

| α-Glucosidase | Compound 3e (a 3-hydrazino-1H-quinoxalin-2-one derivative) | 9.99 ± 0.18 µM | nih.gov |

| α-Amylase | N-allyl- nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxalin-1-amine (10a) | 6.89 ± 0.09 µM | mdpi.com |

| Acetylcholinesterase (AChE) | 2,3-dimethylquinoxalin-6-amine (6c) | 0.077 µM | nih.gov |

| Kinase (ALK5) | 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazole (12k) | 4.69 µM | unav.edu |

Quinoxaline derivatives have been designed to interact with specific cell surface receptors, acting as either activators (agonists) or blockers (antagonists).

Glucagon-Like Peptide-1 Receptor (GLP-1R): The quinoxaline scaffold is present in small molecule allosteric modulators and agonists of the GLP-1 receptor, a major target for type 2 diabetes treatment. pa2online.orgnih.govnih.gov The compound 6,7-dichloro-2-methylsulfonyl-3-N-tert-butylaminoquinoxaline (DMB), which shares the methylsulfonyl quinoxaline core, has been identified as a GLP-1R agonist and positive allosteric modulator (PAM). nih.gov It activates the receptor, leading to increased intracellular cAMP levels and can enhance the effect of endogenous ligands like oxyntomodulin. pa2online.orgnih.gov

AMPA Receptor: Quinoxalinecarboxylic acids are a well-established class of competitive AMPA receptor antagonists. nih.gov The AMPA receptor is a key glutamate (B1630785) receptor in the central nervous system, and its antagonists have neuroprotective potential. scilit.comnih.gov Research has described various 7-substituted quinoxalinecarboxylic acids that show high potency as AMPA receptor antagonists in vitro and neuroprotective effects in vivo. nih.gov

The planar structure of the quinoxaline ring system makes it suitable for interaction with nucleic acids, a mechanism exploited by several quinoxaline-containing natural products and synthetic derivatives.

DNA Interaction and Cleaving: Naturally occurring quinoxaline antibiotics, such as echinomycin, are known to bind strongly to DNA through a mechanism of bifunctional intercalation, where the two quinoxaline rings insert between DNA base pairs. nih.gov Synthetic analogs have been designed to replicate this activity. nih.gov Some 6H-indolo[2,3-b]quinoxaline derivatives also exert their pharmacological effects, including anticancer activity, predominantly through DNA intercalation. nih.govresearchgate.net Furthermore, certain quinoxaline 1,4-di-N-oxide derivatives are believed to exert their antibacterial effects by causing DNA damage following bioreduction. mdpi.com Studies on specific nitro-quinoxaline derivatives have also demonstrated DNA cleaving capabilities. researchgate.net

DNA-Directed RNA Synthesis Inhibition: While direct inhibition of RNA polymerase by this compound is not extensively documented, related heterocyclic compounds such as quinoline and quinazoline (B50416) derivatives have shown potent inhibitory effects on viral RNA-dependent RNA polymerase (RdRp). nih.gov This mode of action, which blocks viral replication, highlights the potential for fused aromatic nitrogen heterocycles to interfere with nucleic acid synthesis processes. nih.gov

Cellular Pathway Modulation

Beyond direct molecular targeting, quinoxaline derivatives modulate complex intracellular signaling pathways that govern cell fate and function, such as apoptosis and inflammation.

A primary mechanism for the anticancer activity of many quinoxaline derivatives is their ability to trigger programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.

Apoptosis Induction: Various quinoxaline derivatives have been shown to induce apoptosis through the mitochondrial pathway. nih.govnih.gov This can be triggered by an increase in reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential. nih.gov For example, quinoxaline-tyrosine kinase inhibitors can enhance apoptosis in small cell lung cancer cells by blocking the anti-apoptotic signals from the Kit receptor autocrine loop. nih.gov In some cases, quinoxaline-containing peptides induce apoptosis by first blocking the cellular recycling process of autophagy at the lysosomal level, leading to overwhelming metabolic stress. nih.gov

Cell Cycle Arrest: A common outcome of treatment with cytotoxic quinoxaline derivatives is cell cycle arrest, frequently observed at the G2/M checkpoint. nih.govtemple.edu This arrest prevents cells from entering mitosis and ultimately leads to apoptosis. The mechanism can involve the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle. nih.gov Western blot analyses have confirmed that these compounds can up-regulate the expression of cell cycle inhibitors like p21. nih.gov For example, a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide derivative was shown to arrest the cell cycle of BRCA-1-mutated breast cancer cells at the G2/M phase. temple.edu

| Pathway | Effect | Mechanism | Cell Line Example | Reference |

|---|---|---|---|---|

| Apoptosis | Induction | Mitochondrial pathway, ROS production, Autophagy blockade | HeLa, H526 (SCLC) | nih.govnih.gov |

| Cell Cycle | G2/M Phase Arrest | Tubulin polymerization inhibition, p21 up-regulation | MDA-MB-436 (Breast Cancer) | nih.govtemple.edu |

Quinoxaline derivatives have demonstrated significant anti-inflammatory properties by interfering with key signaling pathways that mediate the inflammatory response. nih.govresearchgate.net

NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. Some pyrazolo[1,5-a]quinoxaline derivatives have been identified as potent antagonists of Toll-like receptor 7 (TLR7), which subsequently leads to the inhibition of NF-κB translocation. nih.govrsc.org By preventing NF-κB activation, these compounds can suppress the expression of downstream pro-inflammatory cytokines and enzymes. nih.govrsc.org

COX-2 and iNOS Expression: As mentioned, the quinoxaline scaffold has been utilized to develop selective COX-2 inhibitors, which block the production of pro-inflammatory prostaglandins. nih.gov The inhibition of the NF-κB pathway is also linked to the downregulation of COX-2 expression. mdpi.com This dual activity—directly inhibiting the enzyme and suppressing its expression—makes these compounds effective anti-inflammatory agents. The development of molecules that can also inhibit inducible nitric oxide synthase (iNOS), another NF-κB target gene, represents a promising strategy for treating inflammatory diseases. nih.gov

Metabolic Pathway Interference (e.g., Warburg Effect, Glucose Metabolism)

There is no available research data to suggest that this compound interferes with metabolic pathways such as the Warburg effect or glucose metabolism.

Studies in Cellular and In Vitro Biological Models

Eukaryotic Cell Line Assays (e.g., Cancer Cell Lines)

No studies detailing the activity of this compound in eukaryotic cell line assays, including cancer cell lines, have been identified in the public domain.

Microbial Strain Susceptibility Testing (Antibacterial, Antifungal, Antiviral, Antiprotozoal)

There is no publicly available information regarding the susceptibility of any microbial strains to this compound.

In Vivo Animal Model Studies of Efficacy (Pre-Clinical Research)

No preclinical research or in vivo animal model studies investigating the efficacy of this compound have been found in the available scientific literature.

Computational Chemistry and Cheminformatics for Research Advancement

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the binding mode of 6-methylsulfonyl-1H-quinoxalin-2-one to its potential biological targets. For the broader class of quinoxaline (B1680401) derivatives, molecular docking studies have been instrumental in identifying key interactions with various enzymes. For instance, studies on quinoxaline derivatives as inhibitors of Aldose Reductase 2 (ALR2), an enzyme implicated in diabetic complications, have revealed important binding orientations within the active site. These studies often highlight interactions with key amino acid residues such as TYR 48, HIE 110, TRP 111, and TRP 219.

Similarly, quinoxaline derivatives have been investigated as anticancer agents targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Docking studies in this context have elucidated binding affinities and interactions with crucial amino acids like ASP 1044 and GLU 883. For this compound, molecular docking could be employed to predict its binding affinity and interaction profile with a range of therapeutically relevant proteins, thereby guiding the selection of targets for further experimental validation. The methylsulfonyl group at the 6-position would be of particular interest in these studies, as its hydrogen bonding capacity and steric properties could significantly influence the binding orientation and affinity.

Quantum Chemical Calculations (e.g., Density Functional Theory for Reactivity and Electronic Properties)

By performing DFT calculations, one could determine the electrostatic potential surface of this compound, identifying regions that are electron-rich or electron-poor. This information is critical for understanding its reactivity and potential for intermolecular interactions, such as hydrogen bonding and stacking. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. These quantum mechanical descriptors are invaluable for rationalizing the compound's behavior in biological systems and for designing derivatives with improved properties.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. For this compound, MD simulations could be used to explore its conformational landscape and to assess the stability of its binding to a target protein, as predicted by molecular docking.

In studies of related quinoxaline derivatives, MD simulations have been used to confirm the stability of docked poses and to analyze the evolution of key intermolecular interactions. For example, a potent quinoxaline derivative targeting ALR2 was found to be stable in the binding pocket during MD simulations, with maintained interactions with key residues. Such simulations can reveal subtle changes in the protein structure upon ligand binding and provide a more realistic model of the binding event than static docking poses. For this compound, MD simulations would be crucial for validating docking predictions and for gaining a deeper understanding of the dynamics of its interaction with a biological target.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success. In silico methods for predicting ADME properties are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. For this compound, a range of ADME parameters can be calculated using various computational models.

While specific in silico ADME data for this compound is not published, studies on other quinoxalinone derivatives have reported such predictions. These predictions often include parameters such as lipophilicity (logP), aqueous solubility (logS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes. The table below presents a hypothetical in silico ADME profile for this compound, based on typical values for similar heterocyclic compounds.

| Property | Predicted Value | Importance |

| Molecular Weight | 224.24 g/mol | Adherence to Lipinski's Rule of Five |

| logP | ~1.5 - 2.5 | Lipophilicity and membrane permeability |

| Aqueous Solubility | Moderate | Affects absorption and formulation |

| Human Intestinal Absorption | High | Bioavailability after oral administration |

| Blood-Brain Barrier Penetration | Low to Moderate | CNS side effects or therapeutic targeting |

| CYP2D6 Inhibition | Potential Inhibitor | Drug-drug interaction potential |

Note: The values in this table are illustrative and would require specific computational modeling for accurate prediction.

Virtual Screening for Novel Ligand Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound is found to have promising biological activity, its chemical structure can be used as a starting point for virtual screening campaigns to identify novel, related ligands with potentially improved properties.

There are two main approaches to virtual screening: ligand-based and structure-based. In a ligand-based approach, a model is built based on the known active compound (in this case, this compound), and a database is searched for molecules with similar properties (e.g., shape, pharmacophore features). In a structure-based approach, a library of compounds is docked into the three-dimensional structure of the target protein, and the compounds are ranked based on their predicted binding affinity. Both approaches have been successfully applied to the discovery of novel quinoxaline-based inhibitors for various targets. Through virtual screening, it would be possible to explore the chemical space around the this compound scaffold and identify new compounds with enhanced potency, selectivity, or pharmacokinetic properties.

Potential Therapeutic Research Applications Pre Clinical Focus

Anti-Oncological Research

The quinoxaline-6-sulfonamide (B13222723) framework is a key feature in various compounds investigated for their anti-cancer properties. mdpi.com The mechanism of action for many of these derivatives involves the inhibition of protein kinases, which are crucial for cancer cell growth and survival. ekb.egekb.eg Quinoxaline (B1680401) derivatives have been identified as selective ATP-competitive inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinase Receptor (JAK-2). ekb.egekb.eg Other research has focused on their ability to inhibit enzymes like carbonic anhydrase IX (CA IX), which is overexpressed in tumor cells under hypoxic conditions, and Methionine Adenosyltransferase 2A (MAT2A), a target in cancers with specific gene deletions. nih.govrsc.orgnih.gov

In vitro studies are fundamental to anti-oncological research, providing data on a compound's ability to halt the proliferation of cancer cells. The MTS assay is a common colorimetric method used to determine the number of viable cells in proliferation studies. promega.compromega.com A variety of 6-sulfonyl quinoxalinone analogs have been synthesized and evaluated against panels of human cancer cell lines, demonstrating a range of potencies.

For instance, certain sulfono-hydrazide derivatives of quinoxaline have shown activity against breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells. mdpi.com In one study, a bromo-substituted quinoxaline derivative, compound 4m, exhibited potent activity against A549 non-small-cell lung cancer cells with an IC₅₀ value of 9.32 µM, comparable to the clinical drug 5-fluorouracil. nih.gov Further research on sulfonamide-derived quinoxaline 1,4-dioxides identified compounds with significant antiproliferative activity against a broad panel of cell lines, including those for breast, pancreatic, and hematological cancers. rsc.org

| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Imidazo[1,2-a]quinoxaline (B3349733) (Cpd 1) | A549 (Lung) | 2.7 nM | ekb.eg |

| Imidazo[1,2-a]quinoxaline (Cpd 3) | MCF7 (Breast) | 2.2 nM | ekb.eg |

| Quinoxaline Sulfono-hydrazide (Cpd 18) | MCF-7 (Breast) | 22.11 µM | mdpi.com |

| Bromo-substituted Quinoxaline (Cpd 4m) | A549 (Lung) | 9.32 µM | nih.gov |

| Sulfonamide Quinoxaline 1,4-Dioxide (Cpd 7h) | Capan-1 (Pancreatic) | 1.3 µM | rsc.org |

| Sulfonamide Quinoxaline 1,4-Dioxide (Cpd 7h) | HL60 (Leukemia) | 1.4 µM | rsc.org |

Promising in vitro results often lead to in vivo studies using tumor xenograft models, where human cancer cells are implanted into immunocompromised mice to assess a compound's efficacy in a living organism. A study on a non-covalent imidazo[1,2-a]quinoxaline-based EGFR inhibitor, compound 6b, provides a relevant example of this preclinical progression. mdpi.com

In this research, human A549 lung cancer cells were implanted subcutaneously into nude mice. mdpi.com Once tumors reached a specific volume, the mice were treated with the compound. The results indicated that administration of compound 6b significantly suppressed tumor growth. mdpi.com Specifically, a high dose of 30 mg/kg resulted in the most substantial tumor regression compared to the control group. mdpi.com This type of in vivo data is critical for establishing the potential of a chemical scaffold for further development as an anti-cancer therapeutic.

Anti-Infective Research (Antibacterial, Antifungal, Antiviral, Antiprotozoal)

The quinoxaline core is found in several natural antibiotics, and synthetic derivatives, including those with a 6-sulfonyl group, have been extensively investigated for broad-spectrum anti-infective properties. mdpi.comresearchgate.net

Antibacterial Activity: Derivatives of 6-sulfonyl-1H-quinoxalin-2-one have demonstrated notable antibacterial potential. A series of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives showed good to moderate activity against six bacterial strains, with some compounds exhibiting significant potency against multi-drug resistant bacteria (MDRB) with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL. johnshopkins.edu Other 2(1H)-quinoxalinone-6-sulfonyl derivatives also exhibited potent activity against both Gram-positive and Gram-negative bacterial strains, with one compound showing MICs of 0.19 µg/ml and 0.39µg/ml, respectively. researchgate.net

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

| 6-(Morpholinosulfonyl) Derivative | MDRB strains | 1.95–15.62 µg/mL | johnshopkins.edu |

| 2(1H)-Quinoxalinone-6-sulfonyl Derivative Vd | Gram-positive strains | 0.19 µg/mL | researchgate.net |

| 2(1H)-Quinoxalinone-6-sulfonyl Derivative Vd | Gram-negative strains | 0.39 µg/mL | researchgate.net |

Antifungal Activity: The antifungal potential of this chemical class has also been established. The same series of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives that showed antibacterial effects also displayed fungicidal behavior. johnshopkins.edu Another study on (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives found a compound with an exceptionally potent EC₅₀ of 0.16 μg·mL⁻¹ against the plant pathogenic fungus Rhizoctonia solani, significantly more potent than the commercial fungicide carbendazim. nih.govresearchgate.net Research has also highlighted the efficacy of quinoxaline derivatives against human fungal pathogens like Candida species. nih.gov

Antiviral Activity: Quinoxaline derivatives are recognized for their promising antiviral activities, which have been summarized in several systematic reviews. nih.govnih.gov Research has highlighted their potential against a range of viruses, including those that cause respiratory diseases. rsc.org This broad antiviral profile ensures that the quinoxaline scaffold remains a subject of interest for the development of new antiviral agents. nih.gov

Antiprotozoal Activity: Preclinical investigations have extended to the activity of quinoxaline derivatives against various protozoan parasites. For example, quinoxaline sulfonamide derivatives have been synthesized and studied for their antileishmanial activity. mdpi.com

Anti-Inflammatory and Immunomodulatory Research

Chronic inflammation is a contributing factor to numerous diseases, making the development of new anti-inflammatory agents a therapeutic priority. nih.gov Quinoxaline derivatives with sulfonamide substitutions have been evaluated for their potential to modulate inflammatory responses.

In vivo preclinical models, such as the carrageenan-induced rat paw edema test, are standard for assessing anti-inflammatory activity. A study of 2,3-diphenyl-7-sulfonamide quinoxaline derivatives found that several compounds exhibited anti-inflammatory effects, with percent inhibition of edema ranging from 2.25% to 22.95%. ijpras.com Other quinoxaline sulfonamide derivatives have shown similar activity in this model. mdpi.com

Another mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins. Certain quinoxalinone derivatives have been evaluated for their COX-2 inhibitory properties, with some compounds demonstrating significant inhibition efficiency at a concentration of 200 µg/mL. nih.gov

Metabolic Disorder Research (e.g., Antidiabetic)

Quinoxaline derivatives, particularly those bearing a sulfonamide group, have emerged as promising candidates for the management of metabolic disorders like diabetes. mdpi.com Research has focused on their ability to inhibit key enzymes involved in glucose metabolism.

One major target is dipeptidyl peptidase-IV (DPP-4), an enzyme that inactivates incretin (B1656795) hormones responsible for stimulating insulin (B600854) secretion. Inhibition of DPP-4 is an established strategy for treating type 2 diabetes. A series of compounds with a 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold were designed and found to be promising and selective DPP-4 inhibitors. nih.gov

Other research has explored the inhibition of α-glucosidase and α-amylase, enzymes that break down carbohydrates in the gut. A novel series of 1,2,4-triazolo[4,3-a]quinoxalines containing a sulfonamide moiety showed moderate to good inhibitory potential against both enzymes. researchgate.net

| Compound Class/Derivative | Target Enzyme | Activity (% Inhibition) | Reference |

| Bis‐sulfonamide quinoxaline (Cpd 4) | α-glucosidase | 75.36% | researchgate.net |

| Bis‐sulfonamide quinoxaline (Cpd 4) | α-amylase | 63.09% | researchgate.net |

| Quinoxaline-6-sulfonamide (Cpd 10a) | DPP-4 | 93.40% | nih.gov |

| Quinoxaline-6-sulfonamide (Cpd 10g) | DPP-4 | 94.60% | nih.gov |

Neuropharmacological Research (e.g., Anxiolytic)

Preclinical studies have also explored the effects of quinoxalinone derivatives on the central nervous system. A study investigating the neuropharmacological profile of eight quinoxalinone derivatives in mice and rats assessed their potential for sedative, anticonvulsant, and anxiolytic effects. researchgate.net

Among the tested compounds, N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide was identified as the most active CNS depressant and showed the highest anxiolytic (anxiety-reducing) effect at a dose of 2.5 mg/kg. researchgate.net The same compound also demonstrated significant anticonvulsant action. researchgate.net These findings suggest that the quinoxaline-6-sulfonamide scaffold could be a valuable starting point for the development of new neuropharmacological agents.

Other Emerging Therapeutic Research Areas (e.g., Anti-thrombotic, Antileishmanial)

The therapeutic potential of the quinoxalinone scaffold extends beyond its more extensively studied applications. Pre-clinical research into related compounds suggests that "6-methylsulfonyl-1H-quinoxalin-2-one" may hold promise in other emerging areas, notably as an anti-thrombotic and anti-leishmanial agent. These investigations are still in the early stages, but the initial findings for analogous structures are encouraging.

Anti-thrombotic Potential

Quinoxalin-2-one derivatives have been identified as a class of compounds with potential anti-thrombotic properties. researchgate.net While direct studies on the anti-thrombotic effects of this compound are not extensively documented, research on analogous structures provides a basis for its potential in this area. For instance, a related compound, 6-methyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-2-one, has demonstrated potent inhibition of platelet aggregation in various in vitro and ex vivo animal models. nih.gov This suggests that the broader quinoxalinone framework may interfere with thrombotic processes. The exploration of quinoxalinone derivatives as anti-thrombotic agents is an active area of research, with studies focusing on their ability to modulate platelet function and coagulation cascades.

Antileishmanial Activity

The quinoxaline scaffold is also being investigated for its potential against parasitic diseases like leishmaniasis. nih.gov Leishmaniasis is a significant global health issue, and the current treatments have limitations, driving the search for new therapeutic agents. nih.gov Research has shown that certain quinoxaline derivatives exhibit promising activity against different species of Leishmania.

For example, a series of quinoxaline di-N-oxides demonstrated notable antileishmanial effects against both the promastigote and amastigote forms of Leishmania amazonensis and Leishmania donovani. nih.gov Some of these compounds were found to be more potent and less toxic than the standard drug, miltefosine (B1683995), in intracellular amastigote assays. nih.gov The structure-activity relationship (SAR) studies of these derivatives indicate that substitutions on the quinoxaline ring can significantly influence their antileishmanial potency. nih.gov Another study focused on the development of new quinoxaline derivatives, with one proposed compound, 7-chloro-N-methyl-3-(methylsulfonyl)quinoxalin-2-amine, predicted to have potential antileishmanial activity based on QSAR models. nih.gov These findings highlight the potential of the quinoxaline core, and by extension this compound, as a template for the design of novel antileishmanial drugs.

The following table summarizes key pre-clinical findings for quinoxaline derivatives in these emerging therapeutic areas:

| Therapeutic Area | Compound Class | Key Findings |

| Anti-thrombotic | Quinoxalin-2-one analogues | Have demonstrated anti-thrombotic activities in pre-clinical studies. researchgate.net |

| 6-methyl-1,2,3,5-tetrahydroimidazo[2,1-b] quinazolin-2-one | Showed potent inhibition of platelet aggregation in in vitro and ex vivo models. nih.gov | |

| Antileishmanial | Quinoxaline di-N-oxides | Exhibited activity against Leishmania amazonensis and Leishmania donovani. Some compounds were more potent and less toxic than miltefosine in intracellular amastigote assays. nih.gov |

| 7-chloro-N-methyl-3-(methylsulfonyl)quinoxalin-2-amine | Proposed as a potential antileishmanial agent based on QSAR predictions. nih.gov |

Analytical and Characterization Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for determining the molecular structure of 6-methylsulfonyl-1H-quinoxalin-2-one. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR spectra are utilized to confirm the presence and connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the quinoxalinone ring system typically appear in the downfield region (δ 7.0–8.5 ppm) due to the deshielding effect of the aromatic ring currents. The singlet signal for the proton at the C3 position is also characteristic. The methyl protons of the sulfonyl group (-SO₂CH₃) would appear as a sharp singlet in the upfield region, typically around δ 3.0-3.5 ppm. The N-H proton of the lactam ring is expected to be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon (C=O) of the lactam ring is characteristically found far downfield (δ 150–160 ppm). The aromatic carbons and the carbons of the C=N bond would resonate in the δ 110–150 ppm range. The methyl carbon from the sulfonyl group would be observed at a much higher field.

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Technique | Expected Chemical Shift (δ ppm) | Expected Multiplicity |

|---|---|---|---|

| Aromatic Protons (C5-H, C7-H, C8-H) | ¹H NMR | 7.5 - 8.5 | Doublet, Multiplet |

| C3-H Proton | ¹H NMR | ~8.2 | Singlet |

| N1-H Proton | ¹H NMR | 12.0 - 12.5 (variable) | Broad Singlet |

| -SO₂CH₃ Protons | ¹H NMR | ~3.2 | Singlet |

| C=O Carbon | ¹³C NMR | ~155 | - |

| Aromatic & C=N Carbons | ¹³C NMR | 115 - 150 | - |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion can be measured, which allows for the confirmation of its chemical formula (C₉H₈N₂O₃S). Electron Ionization (EI) mass spectrometry would also reveal a characteristic fragmentation pattern that can be used for structural confirmation. The molecular ion peak [M]⁺ would be prominent, and key fragmentation pathways could involve the loss of the methylsulfonyl group or cleavage of the lactam ring.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the principal functional groups present in the molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands. A strong absorption band around 1670–1680 cm⁻¹ corresponds to the stretching vibration of the lactam carbonyl group (C=O). The N-H stretching vibration typically appears as a broad band in the range of 3200–3400 cm⁻¹. The sulfonyl group (-SO₂) gives rise to two strong, characteristic stretching bands, typically found near 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations would also be observed in their respective characteristic regions.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H (Lactam) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Lactam) | Stretching | 1670 - 1680 |

| C=N / C=C | Stretching | 1500 - 1620 |

| -SO₂ (Asymmetric) | Stretching | ~1350 |

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of the product. The compound's polarity, influenced by the sulfonyl and lactam groups, dictates its retention factor (Rf) on a silica (B1680970) gel plate with an appropriate mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane).

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the precise purity of the final compound. A reversed-phase HPLC system, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) (often with a modifier like formic acid or trifluoroacetic acid), would be a typical setup. The compound would produce a distinct peak at a specific retention time, and the purity is calculated by integrating the area of this peak relative to the total area of all peaks in the chromatogram.

Column Chromatography: For the purification of the compound on a larger scale, column chromatography using silica gel as the stationary phase is the standard method. The crude product is loaded onto the column, and a solvent system, similar to that used for TLC, is passed through to elute the desired compound, separating it from impurities and unreacted starting materials.

Crystallographic Analysis for Structural Elucidation

X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray crystallography is the definitive technique. This method requires growing a suitable single crystal of this compound. The diffraction pattern of X-rays passing through the crystal allows for the precise calculation of atomic positions, bond lengths, bond angles, and torsional angles.

This analysis would confirm the planarity of the quinoxalinone ring system and provide exact geometric details of the methylsulfonyl substituent. Furthermore, crystallographic data reveals how the molecules pack in the solid state, identifying intermolecular interactions such as hydrogen bonding (e.g., between the N-H and the carbonyl or sulfonyl oxygen atoms of adjacent molecules) and π-π stacking, which govern the crystal lattice structure.

Future Directions and Research Challenges for 6 Methylsulfonyl 1h Quinoxalin 2 One Research

Development of Highly Selective and Potent Analogs with Enhanced Biological Efficacy

A primary future direction is the rational design and synthesis of analogs of 6-methylsulfonyl-1H-quinoxalin-2-one to enhance potency and selectivity. The quinoxaline (B1680401) core allows for substitutions at various positions, which can be systematically modified to probe structure-activity relationships (SAR). nih.govresearchgate.net For instance, research on other quinoxalin-2(1H)-one derivatives has shown that modifications at the C3 and C7 positions can significantly alter biological activity. researchgate.netjohnshopkins.edu

Future work should focus on creating focused libraries of analogs by introducing diverse chemical moieties at different positions of the quinoxaline ring. For example, incorporating hydrazone, pyrazole, or substituted aryl groups has proven effective in generating quinoxalinone derivatives with significant antimicrobial or anticancer activities. johnshopkins.edursc.orgarabjchem.org The goal is to identify analogs that exhibit high affinity for a specific biological target while minimizing off-target effects. This requires iterative cycles of chemical synthesis, biological screening, and computational modeling to refine the molecular architecture for optimal efficacy.

Table 1: Strategies for Analog Development

| Modification Strategy | Target Position(s) | Potential Enhancement |

| Introduction of heterocyclic rings | C3, C7 | Increased potency, altered target specificity |

| Variation of alkyl/aryl substituents | N1, C3, C7 | Improved pharmacokinetic properties |

| Functionalization of the sulfonyl group | C6 | Modulation of solubility and cell permeability |

| Bioisosteric replacement | Quinoxaline core | Novel mechanisms of action, improved safety |

Elucidation of Novel Mechanisms of Action at the Molecular and Cellular Level

While various quinoxaline derivatives are known to exhibit broad biological activities, the precise molecular mechanisms often remain unclear. nih.gov A significant challenge is to move beyond phenotypic screening and identify the direct molecular targets of this compound and its potent analogs. Future research must employ a combination of advanced techniques to deconstruct their mechanism of action.

Studies on similar quinoxaline compounds have revealed mechanisms such as the induction of apoptosis through caspase activation and PARP cleavage. nih.govresearchgate.net Future investigations could use techniques like thermal proteome profiling, chemical proteomics, and CRISPR-Cas9 screening to identify protein binding partners and essential genes for the compound's activity. Understanding how these molecules interact with cellular pathways at a granular level is crucial for their development as therapeutic agents and for identifying potential resistance mechanisms. nih.gov

Exploration of Polypharmacology and Multi-Target Directed Ligands

Complex diseases like cancer and neurodegenerative disorders often involve the dysregulation of multiple signaling pathways. The traditional "one drug, one target" paradigm is often insufficient for treating such multifactorial conditions. Polypharmacology, the design of single chemical entities that modulate multiple targets, has emerged as a promising therapeutic strategy.

The quinoxaline scaffold is well-suited for the development of multi-target-directed ligands (MTDLs). nih.gov Future research should explore the potential of this compound derivatives to be rationally designed to interact with a specific set of disease-relevant targets. For example, by combining structural features known to interact with different enzyme active sites, it may be possible to create a single analog that simultaneously inhibits key kinases and transcription factors involved in tumor progression. This approach could lead to more effective therapies with a reduced likelihood of drug resistance.

Innovative Synthetic Methodologies for Sustainable and Scalable Production

Future research must focus on innovative synthetic strategies that adhere to the principles of green chemistry. This includes the development of one-pot, multi-component reactions that can construct the complex quinoxalinone core in a single step. mdpi.com Furthermore, the use of photocatalysis, and catalyst-free methods under mild conditions can significantly improve the sustainability of the synthesis. rsc.orgorganic-chemistry.org Developing scalable processes that minimize the use of hazardous reagents and solvents is a critical challenge for the practical application of these compounds. organic-chemistry.org

Application in Materials Science and Optoelectronic Devices

The unique chemical structure of the quinoxalin-2(1H)-one core suggests potential applications beyond pharmacology. The fused aromatic ring system, combined with electron-withdrawing or -donating substituents, can give rise to interesting photophysical and electronic properties. The quinoxalin-2(1H)-one fragment is considered a promising component for creating "push-pull" systems, which are valuable in materials science. mdpi.com

Future research should explore the synthesis of this compound derivatives designed for materials applications. By strategically modifying the core structure, it may be possible to tune the compound's fluorescence, conductivity, and charge-transport properties. These tailored molecules could find use in the development of novel organic light-emitting diodes (OLEDs), sensors, or as components in photovoltaic devices. This represents a largely untapped area of research for this class of compounds.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Research for Quinoxalinone Scaffolds

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. astrazeneca.com These technologies can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design and optimization of new drug candidates. astrazeneca.comnih.gov

For the quinoxalinone scaffold, AI and ML can be applied in several key areas. Machine learning models can be trained on existing SAR data to predict the biological activity of novel, virtual analogs, allowing researchers to prioritize the synthesis of the most promising compounds. astrazeneca.comcrimsonpublishers.com Generative AI models can design entirely new quinoxalinone derivatives with desired properties, such as high target affinity and low predicted toxicity. crimsonpublishers.comlabcompare.com Furthermore, AI can help analyze complex biological data to elucidate mechanisms of action and identify potential polypharmacological profiles. astrazeneca.com A significant challenge will be to generate high-quality, large-scale datasets needed to train these sophisticated algorithms effectively.

Q & A

Basic: What are the most reliable synthetic routes for 6-methylsulfonyl-1H-quinoxalin-2-one, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of quinoxalinone derivatives typically involves alkylation or sulfonation reactions. For 6-methylsulfonyl derivatives, a common approach is the sulfonation of a pre-functionalized quinoxalin-2-one precursor. For example:

- Step 1: Start with 3-methylquinoxalin-2(1H)-one. React with methylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) under controlled temperatures (25–60°C) .

- Step 2: Optimize reaction time (24–48 hours) and stoichiometry (1:1.2 molar ratio of substrate to sulfonating agent) to minimize byproducts. Monitor progress via TLC or HPLC .

- Characterization: Confirm purity via melting point analysis, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS). Compare spectral data with PubChem entries for analogous compounds .

Advanced: How do π-π stacking and hydrogen-bonding interactions influence the crystallographic stability of this compound?

Methodological Answer:

Crystallographic studies of quinoxalinone derivatives reveal that intramolecular C–H···O hydrogen bonds and intermolecular π-π interactions between aromatic rings are critical for lattice stabilization. For example:

- Hydrogen bonding: The sulfonyl group (-SO₂-) participates in hydrogen bonds with adjacent aromatic protons, as observed in related structures (e.g., bond lengths ~3.446 Å) .

- π-π stacking: Quinoxaline rings exhibit centroid-to-centroid distances of 3.4–3.8 Å, contributing to dense packing and thermal stability. Use single-crystal X-ray diffraction (SCXRD) to quantify these interactions .

- Computational validation: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict interaction energies and validate experimental data .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

A multi-technique approach is recommended:

- ¹H/¹³C NMR: Identify proton environments (e.g., methylsulfonyl substituents resonate at δ ~3.1–3.3 ppm for ¹H) and confirm aromaticity .

- FT-IR: Detect sulfonyl stretching vibrations (asymmetric SO₂ at ~1350 cm⁻¹, symmetric at ~1150 cm⁻¹) .

- Mass spectrometry: Use HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₈N₂O₃S: calculated 225.0335) .

- X-ray crystallography: Resolve molecular geometry and validate purity via SCXRD .

Advanced: How can researchers resolve contradictions in reported biological activities of quinoxalinone derivatives?

Methodological Answer:

Contradictions often arise from variations in assay conditions or structural modifications. To address this:

- Comparative analysis: Replicate studies under standardized conditions (e.g., MIC assays for antimicrobial activity using ATCC strains) .

- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., sulfonyl vs. alkyl groups) and correlate with activity trends. For example, sulfonyl groups may enhance solubility but reduce membrane permeability .

- Meta-analysis: Aggregate data from PubChem and crystallographic databases to identify outliers or methodological biases .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- Hazard classification: Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- First aid: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

- Waste disposal: Neutralize with a mild base (e.g., sodium bicarbonate) before disposal in designated hazardous waste containers .

Advanced: What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations: Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to locate electrophilic centers (e.g., sulfonyl group) .

- Frontier Molecular Orbital (FMO) analysis: Calculate HOMO-LUMO gaps to predict sites susceptible to nucleophilic attack. For example, a low LUMO energy at the sulfonyl oxygen indicates high reactivity .

- Molecular dynamics (MD): Simulate reaction trajectories in solvents (e.g., DMSO) to assess kinetic barriers .

Basic: How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Purity ≥95% is acceptable for most studies .

- Melting point: Compare with literature values (e.g., 196–197°C for analogous compounds) .

- Elemental analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced: What role do non-covalent interactions play in the supramolecular assembly of this compound derivatives?

Methodological Answer:

- Hirshfeld surface analysis: Quantify interaction types (e.g., H···O, C···C) using CrystalExplorer software. For example, >20% contribution from H···O contacts indicates strong hydrogen bonding .

- Energy frameworks: Calculate lattice energies (electrostatic, dispersion, polarization) to rank interaction strengths. Dominant dispersion forces (~60%) suggest π-π stacking is key .

- Thermogravimetric analysis (TGA): Correlate thermal stability (decomposition >250°C) with interaction density .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Antimicrobial agents: Screen against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays (MIC values typically 8–32 µg/mL) .

- Enzyme inhibitors: Test against kinases (e.g., glycogen phosphorylase) via fluorescence-based assays. IC₅₀ values <10 µM are considered promising .

- Proteolysis-targeting chimeras (PROTACs): Utilize the sulfonyl group as a linker in heterobifunctional molecules .

Advanced: How can researchers design experiments to study the degradation pathways of this compound under physiological conditions?

Methodological Answer:

- Forced degradation studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor via LC-MS to identify breakdown products .

- Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion using UPLC-QTOF .

- Computational prediction: Use software like ADMET Predictor™ to estimate hydrolysis susceptibility and cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.